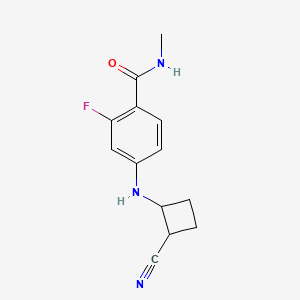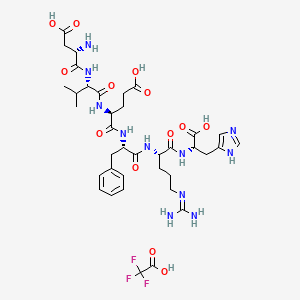
Ovotransferrin (328-332) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ovotransferrin (328-332) Trifluoroacetate is a peptide derived from ovotransferrin, a major protein found in egg white. This peptide sequence, specifically the fragment from amino acids 328 to 332, is known for its biological activities, including antihypertensive and anti-cholinesterase properties . The trifluoroacetate salt form enhances its stability and solubility for research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ovotransferrin (328-332) Trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next protected amino acid using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin and deprotected using a cocktail of reagents, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of ovotransferrin peptides involves enzymatic hydrolysis of egg white proteins followed by purification processes such as ultrafiltration and chromatography. Enzymes like pepsin or trypsin are used to hydrolyze ovotransferrin into smaller peptide fragments, which are then isolated and purified .
Chemical Reactions Analysis
Types of Reactions
Ovotransferrin (328-332) Trifluoroacetate primarily undergoes:
Hydrolysis: Breaking down into smaller peptides or amino acids.
Oxidation: Reaction with oxidizing agents, potentially altering its structure and activity.
Substitution: Reactions where functional groups in the peptide are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin under acidic or neutral pH conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions include smaller peptide fragments and modified peptides with altered biological activities .
Scientific Research Applications
Ovotransferrin (328-332) Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular transport and interaction with biological membranes.
Medicine: Explored for its antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE) and its potential in treating Alzheimer’s disease by inhibiting cholinesterase
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties
Mechanism of Action
Ovotransferrin (328-332) Trifluoroacetate exerts its effects primarily through:
Inhibition of Angiotensin-Converting Enzyme (ACE): Reduces blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Inhibition of Cholinesterase (ChE): Potentially beneficial in treating Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Comparison with Similar Compounds
Similar Compounds
Trandolapril: Another ACE inhibitor used for treating hypertension.
Temocaprilat: An ACE inhibitor with similar antihypertensive properties.
Libenzapril: An effective ACE inhibitor used in research for myocardial injury.
Uniqueness
Ovotransferrin (328-332) Trifluoroacetate is unique due to its dual activity as both an ACE inhibitor and a cholinesterase inhibitor, making it a promising candidate for treating both hypertension and neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N8O7.C2HF3O2/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28;3-2(4,5)1(6)7/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVFFKHKXIWNC-UYNNABTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)

![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)








